molecular formula C15H14O3 B6397516 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261938-98-0

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6397516
CAS RN: 1261938-98-0
M. Wt: 242.27 g/mol
InChI Key: QWMGGEYAAPTDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, also known as 2-HMPB, is an important intermediate for the synthesis of various drugs, and has a wide range of applications in the pharmaceutical industry. It has been studied extensively for its biochemical and physiological effects, and is widely used in laboratory experiments.

Scientific Research Applications

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% has been used extensively in scientific research, including the synthesis of various drugs, the study of biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts.

Mechanism of Action

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% is an intermediate in the synthesis of various drugs, and its mechanism of action is not well-understood. However, it is known to be involved in the synthesis of a variety of compounds, including drugs, polymers, dyes, and catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% are not well-understood, but it is known to be involved in the synthesis of a variety of compounds, including drugs, polymers, dyes, and catalysts. It has also been shown to have an inhibitory effect on the activity of certain enzymes, and to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% in laboratory experiments include its low cost and availability, its ease of synthesis, and its wide range of applications. Its limitations include its lack of understanding of its mechanism of action and its potential for toxicity.

Future Directions

Future research on 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% should focus on understanding its mechanism of action, elucidating its biochemical and physiological effects, and developing new drugs and compounds based on its synthesis. Additionally, further research should be conducted on its potential toxicity, and on its potential for use in the development of new drugs and compounds.

Synthesis Methods

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% is synthesized by a two-step reaction, starting with the reaction of 2-hydroxybenzaldehyde and methylbenzoate in the presence of sodium ethoxide, followed by the reaction of the resulting 2-hydroxymethylbenzoic acid with methylamine and sodium ethoxide. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization.

properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-4-8-13(14(10)15(17)18)12-7-3-2-6-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMGGEYAAPTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689034
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-98-0
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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